L-Cysteine, N-acetyl-S-(chlorophenyl)-
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Overview
Description
L-Cysteine, N-acetyl-S-(chlorophenyl)- is a derivative of the amino acid L-cysteine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a chlorophenyl group attached to the sulfur atom. It is known for its various applications in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(chlorophenyl)- typically involves the acetylation of L-cysteine followed by the introduction of the chlorophenyl group. One common method includes the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with chlorophenyl derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of L-Cysteine, N-acetyl-S-(chlorophenyl)- often employs high-throughput techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS) for the quantitative assessment and purification of the compound . These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-S-(chlorophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Cysteine, N-acetyl-S-(chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in cell culture studies as a bio-reagent.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and mucolytic properties.
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-(chlorophenyl)- involves its role as a precursor to glutathione, a potent antioxidant. The compound increases cellular pools of free radical scavengers, thereby reducing oxidative stress. It also inhibits the replication of certain viruses and induces apoptosis in specific cell types .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
N-Acetyl-S-phenyl-L-cysteine: Similar in structure but with a phenyl group instead of a chlorophenyl group
Uniqueness
L-Cysteine, N-acetyl-S-(chlorophenyl)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
76940-93-7 |
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Molecular Formula |
C11H12ClNO3S |
Molecular Weight |
273.74 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-chlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12ClNO3S/c1-7(14)13-9(11(15)16)6-17-10-5-3-2-4-8(10)12/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 |
InChI Key |
JPFJCVVQUIUNLT-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC=CC=C1Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
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